

Unveiling the Molecular Architecture of Sadopeptin A: A Spectroscopic Data Guide

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Compound of Interest

Compound Name: Sadopeptins A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sadopeptin A, a novel cyclic heptapeptide with proteasome inhibitory activity. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery targeting the proteasome.

Core Spectroscopic Data

The structural elucidation of Sadopeptin A was accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented here is sourced from the primary literature describing the isolation and characterization of **Sadopeptins A** and B.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of Sadopeptin A.

Parameter	Value
Molecular Formula	C ₄₂ H ₆₁ N ₉ O ₁₂ S
Ion	[M+H] ⁺
Observed m/z	932.4210
Calculated m/z	932.4209

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for Sadopeptin A were acquired in DMSO-d₆ at 800 MHz and 200 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signals.

Position	δC (ppm)	δH (ppm, mult., J in Hz)
N-Me-Tyr		
1	170.3	
2	59.5	4.90, m
3	36.5	2.95, m; 2.75, m
4	129.4	
5, 9	130.4	7.00, d, 8.5
6, 8	115.3	6.78, d, 8.5
7	156.3	
N-Me	30.1	2.48, s
Thr		
10	169.3	
11	58.7	4.75, m
12	67.2	3.95, m
13	19.5	1.18, d, 6.0
Phe		
14	171.7	
15	54.7	4.75, m
16	37.2	3.10, m; 2.85, m
17	136.7	
18, 22	129.4	7.18, m
19, 21	127.7	7.18, m
20	126.2	7.13, m
3-amino-6-hydroxy-2-piperidone (Ahp)		

23	172.9	
24	50.8	4.90, m
25	28.9	2.10, m; 1.80, m
26	25.1	1.95, m; 1.65, m
27	78.9	5.41, m
Val		
28	172.0	
29	57.9	4.50, t, 8.0
30	30.2	2.05, m
31	19.1	0.87, d, 7.0
32	18.2	0.87, d, 7.0
Met(O)		
33	170.8	
34	51.9	4.75, m
35	48.6	3.05, m; 2.80, m
36	25.3	2.20, m; 2.00, m
S-Me	38.6	2.76, s
Cit		
37	172.9	
38	50.2	4.75, m
39	29.1	1.85, m; 1.70, m
40	26.3	1.60, m
41	49.5	3.30, m
42	158.8	

Experimental Protocols

The following protocols are based on the methodologies reported in the primary literature for the isolation and characterization of Sadopeptin A.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a high-resolution mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. Data was acquired in positive ion mode.

Nuclear Magnetic Resonance Spectroscopy

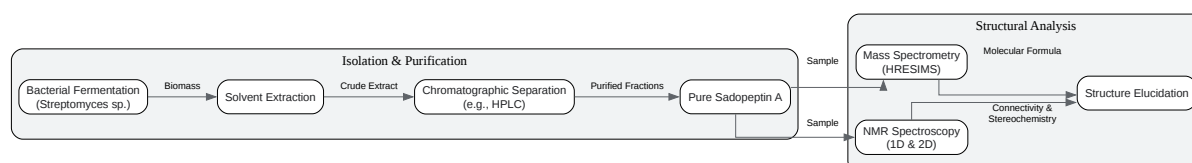
All NMR spectra were recorded on a high-field NMR spectrometer equipped with a cryoprobe. The sample of Sadopeptin A was dissolved in dimethyl sulfoxide- d_6 (DMSO- d_6).

- ^1H NMR: The proton NMR spectra were acquired at 800 MHz.
- ^{13}C NMR: The carbon NMR spectra were acquired at 200 MHz.
- 2D NMR: To establish the connectivity and spatial relationships of the atoms, a suite of 2D NMR experiments were conducted, including:
 - Correlation Spectroscopy (COSY)
 - Total Correlation Spectroscopy (TOCSY)
 - Heteronuclear Single Quantum Coherence (HSQC)
 - Heteronuclear Multiple Bond Correlation (HMBC)
 - Rotating-frame Overhauser Effect Spectroscopy (ROESY)

The data were processed using standard NMR software. The chemical shifts were referenced to the residual solvent signals of DMSO- d_6 at δH 2.50 and δC 39.5.

Workflow Visualization

The following diagram illustrates the general workflow for the discovery and characterization of a novel natural product like Sadopeptin A.



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Caption: Workflow for the isolation and structural elucidation of Sadopeptin A.

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